[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol: is a chemical compound with the molecular formula C8H11NO2 It features a cyclopropylmethyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which occurs regioselectively under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature . The reaction involves the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylmethyl oxazole carboxylic acid.
Reduction: Formation of cyclopropylmethyl oxazole alcohol.
Substitution: Formation of cyclopropylmethyl oxazole halides.
Scientific Research Applications
Chemistry: In chemistry, [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The oxazole ring and cyclopropylmethyl group may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler compound with similar cyclopropylmethyl group but lacking the oxazole ring.
Isoxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness: The uniqueness of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol lies in its combination of the cyclopropylmethyl group and the oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-7-4-8(11-9-7)3-6-1-2-6/h4,6,10H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQSTXUBXKJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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